4-Chloro-3-mercaptobenzoic acid

Thermal Stability Crystal Engineering Solid-State Synthesis

Researchers requiring precise electronic control in coordination chemistry face supply inconsistency with generic mercaptobenzoic acids. 4-Chloro-3-mercaptobenzoic acid solves this by offering a unique hybrid hard-soft donor character for selective metal binding. - Enables S,O-chelation-free architecture for heterobimetallic complexes and MOFs. - The 4-chloro substituent modulates thiol Lewis basicity, directly impacting metal cluster stability and oxidative dimerization resistance. - Provides a validated scaffold for β-lactamase inhibitor development (Class C IC₅₀ 4.2 μM). Available with verified purity and reliable global logistics.

Molecular Formula C7H5ClO2S
Molecular Weight 188.63 g/mol
Cat. No. B8668902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-mercaptobenzoic acid
Molecular FormulaC7H5ClO2S
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)S)Cl
InChIInChI=1S/C7H5ClO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,(H,9,10)
InChIKeyHBARLEHZOZVEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-mercaptobenzoic Acid: Physicochemical Profile and Research Utility


4-Chloro-3-mercaptobenzoic acid (4-Cl-3-MBA) is a disubstituted aromatic thiol (arenethiol) belonging to the mercaptobenzoic acid (MBA) family. Its molecular structure (C₇H₅ClO₂S; MW 188.63 g/mol) features a carboxylic acid group at position 1, a thiol (-SH) group at position 3, and a chlorine atom at position 4 . This specific substitution pattern confers a unique hybrid hard-soft donor character, enabling both robust metal coordination via the thiolate sulfur and hydrogen-bonding interactions through the carboxylic acid moiety . The compound is primarily utilized as a versatile research intermediate and ligand precursor, with reported melting point ranges observed at 200–211 °C .

Ligand DesignHybrid hard-soft donor (thiolate S, carboxylate O) for selective metal coordination
Electronic Tuning4-Chloro substituent modulates Lewis basicity and redox potential via -I effect
Thermal RobustnessSubstantially higher melting range supports high-temperature synthetic protocols

Why Generic Substitution Fails for 4-Chloro-3-mercaptobenzoic Acid


Generic substitution among mercaptobenzoic acid isomers fails due to fundamental differences in coordination chemistry and electronic properties. While 3-MBA and 4-MBA can coordinate through sulfur, they lack the capacity for S,O-chelation—the defining feature of the ortho-isomer (2-MBA) [1]. The introduction of a chlorine substituent at the 4-position fundamentally alters this landscape: the strong electron-withdrawing inductive (-I) effect lowers electron density at the ortho/para positions, modifying electrophilic substitution preferences and modulating the Lewis basicity of the thiol group . This electronic perturbation directly impacts metal-ligand binding thermodynamics, cluster stability, and the compound's susceptibility to oxidative dimerization, rendering structurally analogous but unsubstituted or differently substituted MBAs non-interchangeable in applications requiring precise redox potential or steric control [2].

Target Attribute (4-Cl-3-MBA)
Why Isomers/Unsubstituted Analogs May Not Transfer
Absence of S,O-chelation; monodentate & bridging modes
2-MBA (thiosalicylate) forces S,O-chelation, altering framework geometry and stability
Cl -I effect tunes electron density and thiol basicity
3-MBA lacks this electronic handle, shifting metal-binding affinity and cluster properties
Enhanced thermal stability vs. parent 3-MBA
3-MBA may decompose or recrystallize differently in high-temperature processes

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


Thermal Stability Enhancement by 4-Chloro Substitution

The 4-chloro substitution significantly enhances the thermal stability of the mercaptobenzoic acid scaffold. The melting point of 4-chloro-3-mercaptobenzoic acid is reported to be 200–211 °C , whereas the parent unsubstituted 3-mercaptobenzoic acid (3-MBA) exhibits a melting point of 144–147 °C [1]. This ~56–64 °C increase is attributed to enhanced intermolecular interactions arising from the polarizable chlorine atom, which influences lattice parameters and increases unit cell volume compared to non-halogenated analogs .

Thermal Stability
Reported
200–211 °C vs 144–147 °C (3-MBA)
Higher thermal robustness for solid-state and hot-stage processing
Lit. values; recrystallization conditions may vary
Thermal Stability Crystal Engineering Solid-State Synthesis

Coordination Mode Specificity Without Ortho-S,O-Chelation

Coordination chemistry reviews confirm a critical differentiator: 3- and 4-mercaptobenzoate ligands, including the 4-chloro derivative, exhibit monodentate (S or O), chelating (via carboxylate), and bridging modes, but crucially lack the S,O-chelation mode that dominates thiosalicylate (2-MBA) chemistry [1]. For 4-substituted 3-MBA, the chlorine atom at the 4-position further modulates coordination behavior through its strong electron-withdrawing inductive (-I) effect, which reduces electron density at ortho/para positions and thereby alters the Lewis basicity of the thiol group compared to unsubstituted 3-MBA . This leads to quantifiable differences in metal-ligand binding affinity and cluster stability [2].

Coordination Mode
Class-level
Monodentate (S,O) & bridging; no S,O-chelation
Enables MOF construction without chelation-driven decomposition
Review-level evidence; verify in target system
Coordination Chemistry Metal-Organic Frameworks Nanocluster Synthesis

Gold Cluster Capping: Isomer Discrimination at Single-Molecule Level

Biological nanopore studies using α-hemolysin (αHL) have demonstrated the ability to differentiate between para-, meta-, and ortho-mercaptobenzoic acid (p-, m-, and o-MBA) ligands attached to gold clusters at the single cluster limit [1]. The study reveals that m-MBA (3-MBA)-capped gold clusters exhibit distinct pH-dependent inter-ligand binding stabilization compared to p-MBA-capped clusters [1]. The 4-chloro substituent on 3-MBA, by virtue of its strong electron-withdrawing effect, further modulates this inter-ligand hydrogen-bonding network, as the electron density available for hydrogen bonding is altered . This implies that 4-chloro-3-MBA-capped clusters would exhibit a unique nanopore translocation signature distinct from both unsubstituted 3-MBA and 4-MBA-capped clusters.

Nanopore Discrimination
Class-level
m-MBA-capped Au clusters: distinct pH-dependent translocation vs p-MBA
Isomer-specific surface chemistry for cluster design
Single-molecule context may vary; confirm with target cluster
Gold Nanoclusters Single-Molecule Detection Nanopore Analysis

SERS Activity Modulation by Substituent Position

Experimental investigation of mercapto group positional effects on benzoic acid reveals that the substituent position (2-MBA, 3-MBA, 4-MBA) significantly influences the surface plasmon-catalysed reaction on silver surfaces and the resulting SERS signal intensity [1]. The study demonstrates a clear variational tendency in Raman signal enhancement depending on mercapto group location, with the S atom of the mercapto group in MBA molecules attaching to the silver substrate via S…Ag bonds [1]. The 4-chloro substituent on 3-MBA adds an additional layer of electronic tuning, as chlorine's strong -I effect modifies the electron density on the aromatic ring, thereby influencing the efficiency of 'hot electron' generation under laser irradiation .

SERS Enhancement
Class-level
Substituent position modulates plasmonic reaction on Ag; 3-MBA scaffold distinct
Tunable signal for sensor substrate optimization
Verify under specific laser excitation and substrate
Surface-Enhanced Raman Scattering Plasmonic Catalysis Chemical Sensing

Antimicrobial Scaffold: β-Lactamase Inhibition Activity

4-Chloro-3-mercaptobenzoic acid has demonstrated direct inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, with an IC₅₀ of 4,200 nM (4.2 μM) [1]. Additionally, related mercaptobenzoic acid derivatives have shown antimicrobial activity against Enterococcus faecalis biofilm formation with an IC₅₀ of 125,000 nM (125 μM) [2]. The presence of both a thiol and a carboxylic acid group in the 3-mercaptobenzoic acid scaffold is known to contribute to antiplaque properties against Streptococcus mutans and Actinomyces species . The 4-chloro substitution enhances lipophilicity and modulates electron density, which can improve membrane permeability compared to unsubstituted analogs .

β-Lactamase IC₅₀
Head-to-head
4,200 nM (4.2 μM) against Class C β-lactamase (E. cloacae 908R)
Supports β-lactamase inhibitor screening
In vitro enzyme assay; biological relevance requires validation
Antimicrobial Resistance β-Lactamase Inhibition Biofilm Disruption

Electronic Structure: Dipole Moment and Frontier Orbital Localization

Density functional theory (DFT) calculations for 4-chloro-3-mercaptobenzoic acid reveal a calculated dipole moment of ~3.2 Debye, driven by the electronegative chlorine and polar carboxylic acid group . Frontier molecular orbital (HOMO-LUMO) analysis shows localized electron density on the thiol and chlorine groups, indicating sites for redox activity . The chlorine atom exerts a strong electron-withdrawing inductive (-I) effect, reducing electron density at ortho/para positions compared to unsubstituted 3-mercaptobenzoic acid . Theoretical bond lengths derived from DFT for analogous compounds indicate C-Cl ~1.74 Å and C-S ~1.82 Å .

Dipole Moment
Data to verify
~3.2 Debye (DFT calculated)
Increased polarity guides reactivity predictions vs unsubstituted analog
Computational estimate; no peer-reviewed source provided
Computational Chemistry Electronic Properties Reactivity Prediction

High-Value Research and Industrial Application Scenarios


Heterobimetallic Complexes and MOF Synthesis

4-Chloro-3-mercaptobenzoic acid serves as an ideal ambidentate linker ligand for constructing early-late heterobimetallic complexes and MOFs. Its hybrid hard-soft donor nature (hard carboxylate oxygen, soft thiolate sulfur) facilitates selective metal binding [1]. The lack of S,O-chelation, combined with the electron-withdrawing chlorine substituent, provides precise control over metal node geometry and electronic properties, enabling the design of catalysts with tailored activity .

Gold Nanocluster Capping and Surface Functionalization

This compound is a strategic choice for synthesizing water-soluble gold nanoclusters with tunable surface chemistry. The meta-substituted mercaptobenzoic acid scaffold yields clusters with distinct pH-dependent stability profiles compared to para-substituted analogs [1]. The 4-chloro substituent further modulates inter-ligand hydrogen bonding and surface charge, enabling the production of AuNCs with tailored optical properties, stability, and biological compatibility for applications in imaging, sensing, and drug delivery .

Medicinal Chemistry: β-Lactamase Inhibitor Development

With confirmed inhibitory activity against Class C β-lactamase (IC₅₀ 4.2 μM) [1], 4-chloro-3-mercaptobenzoic acid provides a validated starting point for structure-activity relationship (SAR) studies aimed at overcoming antibiotic resistance. The thiol and carboxylic acid functional groups offer multiple vectors for synthetic elaboration, while the 4-chloro substituent enhances lipophilicity and target binding affinity . This scaffold is particularly valuable for programs targeting Enterobacter cloacae and other β-lactamase-expressing Gram-negative pathogens.

SERS-Active Substrate Fabrication for Sensing

The compound's demonstrated ability to anchor to silver surfaces via strong S–Ag bonds and its substituent-dependent Raman enhancement profile make it a valuable building block for fabricating SERS sensors [1]. The 3-mercaptobenzoic acid scaffold exhibits unique plasmonic catalytic behavior distinct from 2-MBA and 4-MBA isomers . The 4-chloro substituent provides an additional electronic tuning handle to optimize signal intensity and analyte specificity, making it ideal for developing trace-level detection platforms for environmental monitoring, food safety, and biomedical diagnostics.

Application
Selection Property
Validation Focus
MOF & heterobimetallic complexes
Ambidentate (S,O) linker with tunable electronics
Metal binding selectivity and framework stability
Gold nanocluster surface functionalization
meta-MBA scaffold with 4-Cl electronic tuning
pH-dependent stability and optical property control
β-Lactamase inhibitor screening
Thiol-carboxylate core with Cl substitution
Enzyme inhibition potency and SAR exploration
SERS sensor substrate fabrication
Strong S–Ag anchoring; position-dependent Raman enhancement
Signal-to-noise ratio and analyte specificity

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